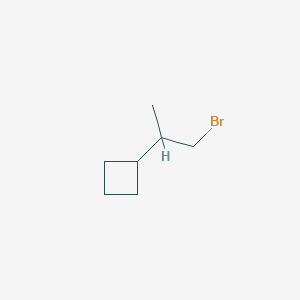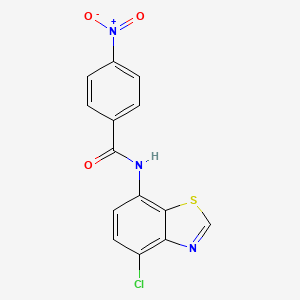
(1-Bromopropan-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a boiling point of 131°C and a density of 1.28 g/cm³. This compound is used in various fields, including medical research, environmental research, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutanes, including (1-Bromopropan-2-yl)cyclobutane, is the [2 + 2] cycloaddition reaction . This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction conditions typically include the use of a catalyst, such as a metal complex, and may require specific temperature and pressure conditions to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound may involve the bromination of cyclobutane derivatives. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromopropan-2-yl)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of cyclobutane derivatives with various functional groups.
Reduction: Formation of cyclobutane derivatives with hydrogen atoms replacing the bromine atom.
Oxidation: Formation of cyclobutanone derivatives.
Applications De Recherche Scientifique
(1-Bromopropan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1-Bromopropan-2-yl)cyclobutane involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromocyclopropane: A smaller cyclic compound with similar reactivity.
Bromocyclopentane: A larger cyclic compound with different steric and electronic properties.
1-Bromopropane: A linear compound with similar bromine reactivity but different structural characteristics.
Uniqueness
(1-Bromopropan-2-yl)cyclobutane is unique due to its specific ring size and the presence of a bromine atom, which imparts distinct reactivity and properties compared to other similar compounds. Its cyclic structure provides rigidity and specific spatial orientation, making it valuable in various chemical syntheses and applications.
Propriétés
IUPAC Name |
1-bromopropan-2-ylcyclobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(5-8)7-3-2-4-7/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAMKCHDDSVRIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1CCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2385983.png)
![3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2385984.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2385989.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-SULFONAMIDE](/img/structure/B2385994.png)

![2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2385997.png)



![4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2386003.png)


